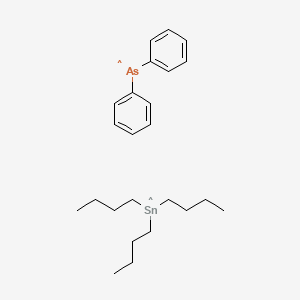
CID 78060744
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060744” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78060744 would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be integral to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
CID 78060744 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the starting material and the specific reaction conditions. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
CID 78060744 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: It may serve as a probe or tool to study biological processes, such as enzyme activity or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: this compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of CID 78060744 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling. Understanding the precise mechanism requires detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to CID 78060744 include those with related chemical structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and ability to interact with particular molecular targets
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its value and potential uses. Further research and development can unlock new opportunities for this intriguing chemical entity.
Properties
Molecular Formula |
C24H37AsSn |
|---|---|
Molecular Weight |
519.2 g/mol |
InChI |
InChI=1S/C12H10As.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1-10H;3*1,3-4H2,2H3; |
InChI Key |
XGPHDOQEARCICL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















